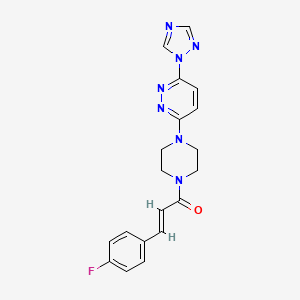

6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

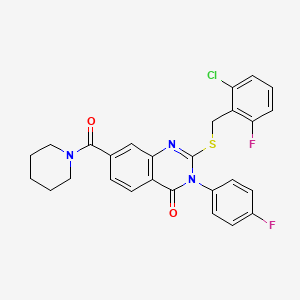

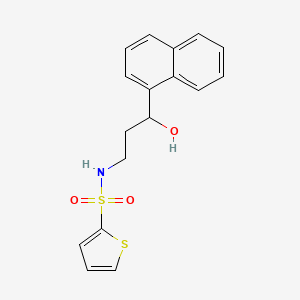

“6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” include various steps . These steps involve the formation of the 1,2,4-triazole ring and the subsequent addition of various functional groups .Applications De Recherche Scientifique

Multicomponent Reactions (MCRs)

This compound is utilized in MCRs, which are one-step convergent strategies that combine multiple starting materials to afford a single product. MCRs are high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles . The compound’s derivatives are essential for generating biologically active structures, making it a valuable precursor in pharmaceutical chemistry.

Carbonic Anhydrase-II Inhibition

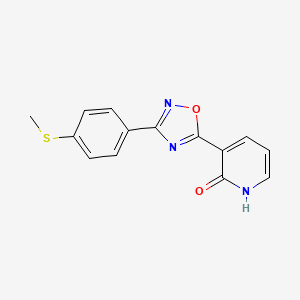

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme . This is significant in the treatment of conditions like glaucoma, epilepsy, and altitude sickness, where inhibition of this enzyme has therapeutic effects.

Antimicrobial and Anticancer Activities

Indole derivatives, which can be synthesized from this compound, have shown a broad range of biological activities. These include antimicrobial and anticancer properties, making them potential candidates for drug development and therapeutic applications .

Acetylcholinesterase (AChE) Inhibition

The compound has been involved in the synthesis of derivatives that act as AChE inhibitors. This is particularly relevant in the treatment of Alzheimer’s disease, where AChE inhibitors can help increase levels of acetylcholine in the brain .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic derivatives. These compounds are significant in the development of new materials and pharmaceuticals due to their diverse functional groups and chemical properties .

Potential Carbonic Anhydrase-II Inhibitors

Novel 1H-1,2,3-triazole analogs derived from this compound have been synthesized and show moderate inhibition potential against carbonic anhydrase-II, suggesting a new series of inhibitors that could be further explored for therapeutic use .

Pharmaceutical Intermediates

The compound is used in the preparation of pharmaceutical intermediates, which are crucial steps in the synthesis of active pharmaceutical ingredients (APIs). These intermediates can lead to the development of drugs with various therapeutic applications .

Cytokines Modulators

It is used in the preparation of pyridazines, which are heterodimeric cytokines modulators. These modulators can be used in the treatment of diseases by regulating immune responses .

Safety and Hazards

Orientations Futures

The future directions in the research of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mécanisme D'action

Target of Action

The primary targets of the compound “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to interact with a variety of biological targets . .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. 1,2,4-triazole derivatives have been found to impact a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s predicted boiling point is 437.6±55.0 °C , and it has a predicted density of 1.29±0.1 g/cm3 . It is slightly soluble in DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but specific studies are needed to confirm this.

Result of Action

1,2,4-triazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

6-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-10(2)12(9-19-7-6-16-18-19)17-14(20)11-4-5-13(21-3)15-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCOWRCLYCVLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

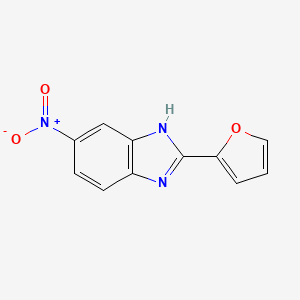

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

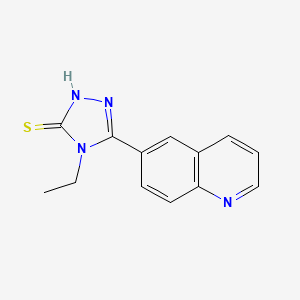

![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)

![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)